1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-10-17-18-12-4-5-13(19-23(10)12)22-8-11(9-22)21(3)14-15(24)20(2)7-6-16-14/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBWKGUWOGYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CN(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate has a complex structure characterized by a spirocyclic framework and multiple functional groups that contribute to its biological activity. The molecular formula is C_{23}H_{26N_4O_4 with a molecular weight of approximately 430.48 g/mol.
Structural Features
- Spirocyclic Structure : The presence of a triazole ring enhances the compound's potential interaction with biological targets.
- Methoxy Group : The methoxy substituent may influence lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate exhibit significant anticancer properties. For instance, research has shown that derivatives of triazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Case Study: In Vitro Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, compounds similar to Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate were tested against various cancer cell lines. The results indicated a notable reduction in cell viability at micromolar concentrations, suggesting its efficacy as a potential chemotherapeutic agent .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Research has demonstrated that certain triazole derivatives possess broad-spectrum antibacterial and antifungal properties. Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate could potentially be explored for its effectiveness against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of various triazole derivatives showed that compounds with similar functional groups exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans . Such findings warrant further investigation into the specific mechanisms of action for Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
Case Study: COX Inhibition Studies
Research involving triazole-based compounds indicated their capability to selectively inhibit COX enzymes, leading to decreased inflammatory responses in vitro . This suggests that Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate may also exhibit similar properties.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself via the 1,2-dihydropyrazin-2-one core , which contrasts with the piperazine or pyrazolo[3,4-d]pyrimidine cores in analogues . This core may influence solubility and hydrogen-bonding interactions.
Bioactive Compounds with Triazole/Pyrazole Hybrid Structures
Table 2: Bioactivity and Structural Features of Selected Analogues
Key Observations :
- Imidazo-pyridine-triazole hybrids demonstrate antiparasitic activity , likely due to interactions with parasitic enzymes or DNA . The target compound’s triazolopyridazine group may confer similar mechanisms.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to triazolopyridazine derivatives like those in and . However, its dihydropyrazinone core reduces similarity to pyrazolo[3,4-b]pyridines (~0.4–0.5), highlighting structural uniqueness .
Q & A
Q. What are the key synthetic pathways for 1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one?
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with carbonyl compounds under basic conditions (e.g., NaOH in methanol) .
- Azetidine functionalization : Substitution reactions at the azetidine nitrogen using methylamine derivatives .
- Pyrazinone coupling : Amidation or nucleophilic substitution to attach the pyrazin-2-one moiety .
Optimization : Reaction temperature (60–100°C), solvent choice (DMF, propane-2-ol), and purification via recrystallization or column chromatography are critical .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of triazolo-pyridazine and azetidine substituents (e.g., ¹H NMR for methyl groups at δ 2.3–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 398.15) .
- X-ray Crystallography : Resolves spatial arrangement of fused rings and hydrogen-bonding networks .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Test against kinase targets (e.g., receptor tyrosine kinases) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution assays for MIC (Minimum Inhibitory Concentration) against Candida albicans or Staphylococcus aureus .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable groups : Modify alkyl chains on the azetidine or pyrazinone moieties to assess impact on bioactivity .
- Core substitutions : Replace triazolo-pyridazine with triazolo-thiadiazole to study electronic effects .
Example SAR Table :
| Modification Site | Biological Activity Change | Reference |
|---|---|---|
| Azetidine C3 methyl | ↓ Antifungal potency | |
| Pyrazinone N-methyl | ↑ Kinase inhibition |
Q. How to resolve contradictions in biological activity data?
- Case : Discrepancy between in silico docking (predicted IC50) and experimental IC50.
- Approach :
- Validate docking models using co-crystallized ligands (e.g., PDB: 4UB) .
- Perform dose-response curves with triplicates to confirm reproducibility .
- Check compound stability (e.g., HPLC purity post-assay) .
Q. What advanced techniques are used for pharmacokinetic (PK) profiling?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS .
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption prediction .
Methodological Challenges
Q. How to optimize yield in large-scale synthesis?
- Critical factors :
- Solvent polarity : Use DMF for cyclization steps (yield ↑ 15% vs. ethanol) .
- Catalyst screening : Add K₂CO₃ to enhance nucleophilic substitution efficiency .
- Workup : Extract byproducts with ethyl acetate/water partitioning .
Q. How to troubleshoot poor solubility in biological assays?
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment .
- Knockdown/knockout models : CRISPR/Cas9-edited cell lines to confirm on-target effects .
Data Interpretation
Q. How to analyze molecular docking results for this compound?
- Software : Use AutoDock Vina or Discovery Studio with parameters:
- Grid box centered on ATP-binding site of tyrosine kinases .
- Pose selection based on lowest RMSD (<2.0 Å) to co-crystallized ligands .
- Validation : Compare docking scores with known inhibitors (e.g., imatinib for kinase targets) .
Q. How to prioritize derivatives for in vivo testing?
- Criteria :
- IC50 ≤ 1 µM in enzyme assays.
- Selectivity index ≥10 (vs. related off-targets) .
- Favorable PK (e.g., t₁/₂ > 2 hours in microsomes) .
Comparative Analysis
Q. How does this compound compare to structurally similar molecules?
| Compound | Key Structural Difference | Bioactivity |
|---|---|---|
| 3-Ethyltriazolo-pyrimidine | Pyrimidine core vs. pyridazine | Antitumor |
| PKI-402 | Morpholine substituent | Kinase inhibition |
| This compound | Azetidine-pyrazinone hybrid | Dual antifungal/kinase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
